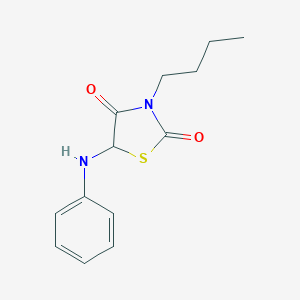
N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide, commonly known as BMO, is a chemical compound that has gained significant attention in scientific research. BMO is a hydrazide derivative that has been synthesized using various methods. It has been studied for its potential applications in different fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
BMO has been studied for its potential applications in different fields of scientific research. In medicine, BMO has been investigated for its anti-tumor and anti-inflammatory properties. Studies have shown that BMO can inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, BMO has been studied for its potential as a herbicide and insecticide. BMO has been shown to inhibit the growth of weeds and pests, making it a potential alternative to traditional chemical pesticides. In material science, BMO has been investigated for its potential as a polymer modifier. BMO has been shown to improve the thermal stability and mechanical properties of polymers.
Wirkmechanismus
The mechanism of action of BMO is not fully understood. However, studies have shown that BMO can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BMO has been shown to have various biochemical and physiological effects. In animal models, BMO has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. BMO has also been shown to have low toxicity and is well tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMO in lab experiments is its low toxicity and high solubility in water. BMO is also relatively easy to synthesize using various methods. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to design experiments to investigate its potential applications.
Zukünftige Richtungen
There are several future directions for research on BMO. One area of research is the investigation of its potential as a therapeutic agent for cancer and inflammation. Another area of research is the development of BMO-based herbicides and insecticides as an alternative to traditional chemical pesticides. Additionally, further studies are needed to understand the mechanism of action of BMO and its potential applications in material science.
Synthesemethoden
BMO can be synthesized using various methods. One of the most common methods is the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a dehydrating agent like thionyl chloride. The resulting product is then treated with acetic anhydride to obtain BMO. Another method involves the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain BMO.
Eigenschaften
Molekularformel |
C16H30N4O2 |
|---|---|
Molekulargewicht |
310.44 g/mol |
IUPAC-Name |
N,N//'-bis[(E)-2-methylpropylideneamino]octanediamide |
InChI |
InChI=1S/C16H30N4O2/c1-13(2)11-17-19-15(21)9-7-5-6-8-10-16(22)20-18-12-14(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22)/b17-11+,18-12+ |
InChI-Schlüssel |
LKVFUWACBCPYOK-JYFOCSDGSA-N |
Isomerische SMILES |
CC(/C=N/NC(=O)CCCCCCC(=O)N/N=C/C(C)C)C |
SMILES |
CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C |
Kanonische SMILES |
CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
